(S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one
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Overview
Description
(S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one typically involves the reaction of ethyl isocyanate with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The continuous flow process also allows for the efficient scaling up of production to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Halogenated derivatives.
Scientific Research Applications
(S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one: shares structural similarities with other thioxoimidazolidinones, such as (S)-3-Methyl-5-isobutyl-2-thioxoimidazolidin-4-one and (S)-3-Propyl-5-isobutyl-2-thioxoimidazolidin-4-one.
Thiazolidinones: Compounds with a similar core structure but with sulfur atoms replaced by oxygen or nitrogen.
Uniqueness
Structural Features: The presence of both ethyl and isobutyl groups in this compound provides unique steric and electronic properties that differentiate it from other similar compounds.
Biological Activity: The specific substitution pattern in this compound may result in distinct biological activities, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C9H16N2OS |
---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
(5S)-3-ethyl-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H16N2OS/c1-4-11-8(12)7(5-6(2)3)10-9(11)13/h6-7H,4-5H2,1-3H3,(H,10,13)/t7-/m0/s1 |
InChI Key |
XIHVJHXWIOGUQT-ZETCQYMHSA-N |
Isomeric SMILES |
CCN1C(=O)[C@@H](NC1=S)CC(C)C |
Canonical SMILES |
CCN1C(=O)C(NC1=S)CC(C)C |
Origin of Product |
United States |
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